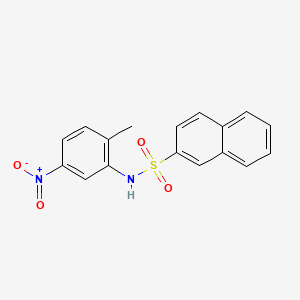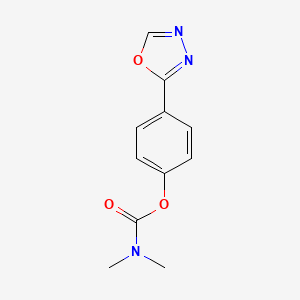![molecular formula C14H16N2O B5793944 N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)
N-[2-(1H-indol-3-yl)ethyl]-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-2-butenamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF has been shown to inhibit a variety of serine proteases, including trypsin, chymotrypsin, and thrombin.
Mécanisme D'action
N-[2-(1H-indol-3-yl)ethyl]-2-butenamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. This compound is a suicide inhibitor, meaning that it is cleaved by the protease during the inhibition process, which results in the covalent bond formation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin, which is a serine protease involved in the blood clotting cascade. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1H-indol-3-yl)ethyl]-2-butenamide in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, one limitation of using this compound is its irreversible inhibition mechanism, which can make it difficult to study the kinetics of protease activity.
Orientations Futures
There are several future directions for the use of N-[2-(1H-indol-3-yl)ethyl]-2-butenamide in scientific research. One area of interest is the development of new serine protease inhibitors that are more potent and selective than this compound. Another area of interest is the use of this compound in the development of new therapies for diseases such as cancer and inflammation. Additionally, this compound could be used in the study of proteases involved in viral infections, such as the proteases involved in the replication of SARS-CoV-2.
Méthodes De Synthèse
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-butenamide involves the reaction of 2-butenoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of triethylamine. The resulting product is then purified by recrystallization. The yield of this reaction is typically around 80%.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-2-butenamide has been widely used in scientific research as a serine protease inhibitor. It has been used to study the role of proteases in various biological processes, including blood coagulation, inflammation, and cancer. This compound has also been used to study the structure and function of serine proteases.
Propriétés
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-5-14(17)15-9-8-11-10-16-13-7-4-3-6-12(11)13/h2-7,10,16H,8-9H2,1H3,(H,15,17)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEBMXSPLZMDRS-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)


![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)
![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)

![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)

![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)
